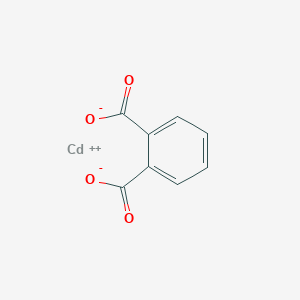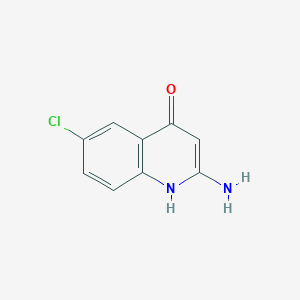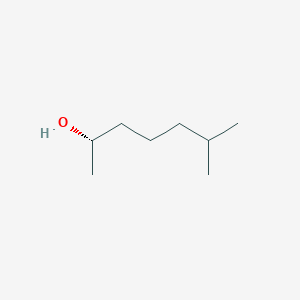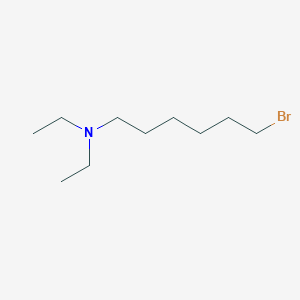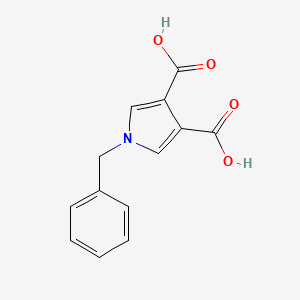
1-Benzyl-1H-pyrrole-3,4-dicarboxylic acid
Descripción general
Descripción
1-Benzyl-1H-pyrrole-3,4-dicarboxylic acid is a chemical compound with the molecular formula C13H11NO4 . It has a molecular weight of 245.23 g/mol.
Molecular Structure Analysis
The molecular structure of 1-Benzyl-1H-pyrrole-3,4-dicarboxylic acid consists of a benzyl group attached to a pyrrole ring, which is further substituted with two carboxylic acid groups at the 3rd and 4th positions .Physical And Chemical Properties Analysis
1-Benzyl-1H-pyrrole-3,4-dicarboxylic acid is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación
Synthesis and Functionalization
Pyrrole derivatives have been synthesized and investigated for their anti-inflammatory and analgesic activities. For instance, derivatives such as 5-acryl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids have shown high potency in assays and minimal gastrointestinal erosion upon chronic administration, suggesting their potential as analgesic agents (Muchowski et al., 1985).
Experimental and theoretical studies on the functionalization reactions of pyrrole derivatives have provided insights into their chemical behavior and potential applications. For example, the reaction of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid with 2,3-Diaminopyridine showcased the versatility of pyrrole derivatives in forming new compounds (Yıldırım et al., 2005).
Photophysical Properties
- Lanthanide-based coordination polymers assembled from pyrrole derivatives have been synthesized, revealing their promising photophysical properties. These polymers exhibit interesting luminescence efficiencies, making them suitable for potential applications in optical materials and sensors (Sivakumar et al., 2011).
Conducting Polymers
- Pyrrole derivatives have been utilized in the synthesis of conducting polymers. For instance, poly[bis(pyrrol-2-yl)arylenes] have been developed from low oxidation potential monomers based on pyrrole via electropolymerization, showcasing their potential in electronic and optoelectronic devices (Sotzing et al., 1996).
Hybrid Films and Temperature Detection
The synthesis of hybrid films through the controlled fabrication of multilayered structures involving pyrrole derivatives has been explored, demonstrating their application in electrochemical devices and sensors. For example, 4-(pyrrole-1-yl) benzoate supported poly(3,4-ethylenedioxythiophene) linked hybrid films show promise for selective gas adsorption and electrochemical applications (Makowski et al., 2007).
Pyrrole derivatives have been shown to possess thermo-responsive fluorescence properties, making them suitable for temperature monitoring applications. This unique feature allows for the development of solid-state materials capable of detecting temperature changes in a specific range (Han et al., 2013).
Propiedades
IUPAC Name |
1-benzylpyrrole-3,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c15-12(16)10-7-14(8-11(10)13(17)18)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDODOMERXIGRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=C2)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40514015 | |
| Record name | 1-Benzyl-1H-pyrrole-3,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40514015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-1H-pyrrole-3,4-dicarboxylic acid | |
CAS RN |
86731-90-0 | |
| Record name | 1-Benzyl-1H-pyrrole-3,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40514015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




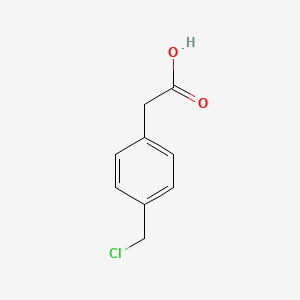

![benzofuro[2,3-d]pyridazin-4(3H)-one](/img/structure/B1626307.png)


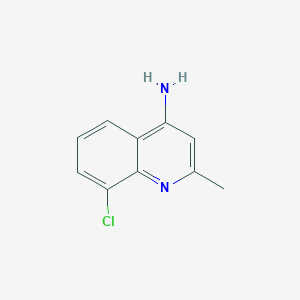
![6-[4-(Dimethylamino)phenyl]-1,2,5,6-tetrahydro-4-methyl-2-oxo-5-pyrimidinecarboxylic acid](/img/structure/B1626313.png)
